
2,4,6,8-Decatetraenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of four conjugated double bonds within its ten-carbon chain, making it a polyunsaturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of specific starting materials and catalysts. One common method involves the condensation of vicinal dicarbonyl compounds with urea or methylurea, catalyzed by heteropolyoxometalates such as Keggin-type H3PW12O40 . The reaction conditions are environmentally benign and simple, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of 2,4,6,8-Decatetraenoic acid may involve more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a method used for related compounds
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Decatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in 2,4,6,8-Decatetraenoic acid can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce saturated fatty acids. Substitution reactions can introduce different functional groups into the molecule, creating a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Decatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their reactions.
Biology: Research on its biological activity and interactions with enzymes and other biomolecules is ongoing.
Medicine: Potential therapeutic applications are being explored, particularly in the context of lipid metabolism and related diseases.
Industry: It is used in the synthesis of specialized materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism by which 2,4,6,8-Decatetraenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Decadienal: A related compound with two double bonds, known for its role in lipid oxidation and flavor development in foods.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are studied for their antiproliferative activity.
Uniqueness
2,4,6,8-Decatetraenoic acid is unique due to its four conjugated double bonds, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for research in various scientific fields, as it can undergo a wide range of chemical reactions and interact with different biological targets .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
deca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12) |
InChI-Schlüssel |
XJMGDZBZBKBSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


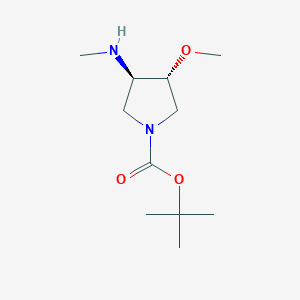
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
![N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
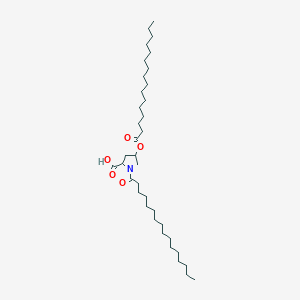
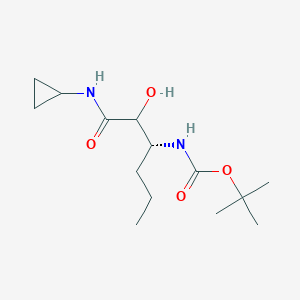
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
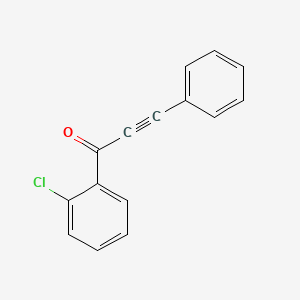
![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

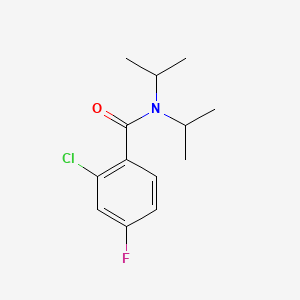
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)
